Citrusarin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

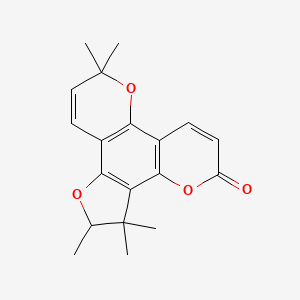

Citrusarin A is a coumarin derivative isolated from the roots of Citrus plants. Coumarins are a class of organic compounds known for their diverse biological activities and are commonly found in various plant species. This compound, along with its analogs, has garnered interest due to its potential therapeutic properties and unique chemical structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Citrusarin A involves the extraction of the compound from the roots of Citrus plants. The process typically includes:

Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.

Isolation: The extract is concentrated and subjected to chromatographic techniques such as column chromatography to isolate this compound.

Purification: Further purification is achieved using recrystallization or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction processes using advanced techniques such as supercritical fluid extraction or microwave-assisted extraction. These methods enhance the efficiency and yield of the compound while maintaining its integrity.

Análisis De Reacciones Químicas

Analysis of Citrus Limonoids

-

Citrus limonoids such as limonin, nomilin, and obacunone are extensively studied ( ). Key findings include:

-

Structural features : Limonoids typically contain dilactone rings, ester groups, and hydroxylated terpenoid backbones.

-

Reactivity : These compounds undergo hydrolysis, oxidation, and conjugation reactions (e.g., glucosidation) under physiological conditions ( ).

-

Example: Limonin (C₂₆H₃₀O₈) reacts with β-D-glucose to form limonin 17-β-D-glucoside (C₃₂H₄₂O₁₄) in plant tissues ( ).

-

Potential Misidentification or Nomenclature Issues

-

"Citrusarin A" may refer to:

-

A lesser-known limonoid not covered in the provided sources.

-

A synonym or variant of Citrusin (Compound 7), though no supporting evidence exists in the current data.

-

-

Recommendations:

-

Verify the compound’s IUPAC name, CAS number, or structural formula for accurate identification.

-

Cross-reference with specialized databases (e.g., CAS SciFinder, Reaxys) for peer-reviewed studies.

-

Limitations of Provided Sources

-

The search results focus on citric acid biosynthesis , limonoid pharmacology , citrus flavor chemistry , and analytical methods .

-

No studies address synthetic pathways, degradation, or functionalization of "this compound."

Suggested Next Steps

-

Expand literature review to include:

-

Patents or niche journals covering citrus-derived secondary metabolites.

-

Transcriptomic or metabolomic studies of Citrus species for novel compound discovery.

-

-

Experimental characterization :

-

Use NMR, MS, and X-ray crystallography to elucidate the structure and reactivity of "this compound."

-

Conduct in vitro assays to explore its stability, acid/base reactions, and enzymatic interactions.

-

Aplicaciones Científicas De Investigación

Citrusarin A has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other coumarin derivatives with potential pharmaceutical applications.

Biology: Studied for its antioxidant and anti-inflammatory properties, which may have therapeutic implications.

Mecanismo De Acción

The mechanism of action of Citrusarin A involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Metabolic Regulation: this compound modulates metabolic pathways, potentially influencing glucose and lipid metabolism.

Comparación Con Compuestos Similares

Peroxytamarin: Another coumarin derivative with similar biological activities.

Cis-casegravol: Shares structural similarities with Citrusarin A and exhibits comparable therapeutic properties.

Citrusarin B: An analog of this compound with slight structural variations, leading to differences in biological activity.

Uniqueness: this compound is unique due to its specific combination of a dimethylpyran ring and a dihydrofuran ring within the coumarin structure. This unique arrangement contributes to its distinct biological activities and potential therapeutic applications .

Propiedades

IUPAC Name |

4,5,5,15,15-pentamethyl-3,8,14-trioxatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),7(12),10,16-pentaen-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-10-19(4,5)14-16(21-10)12-8-9-18(2,3)23-15(12)11-6-7-13(20)22-17(11)14/h6-10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIFNIMKVOPLGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(O1)C3=C(C4=C2OC(=O)C=C4)OC(C=C3)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.